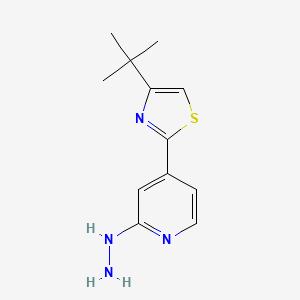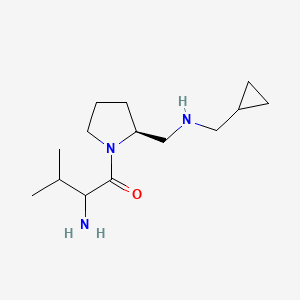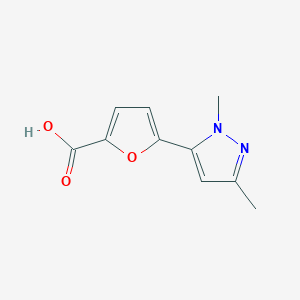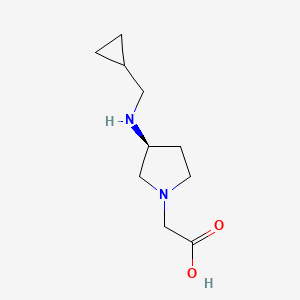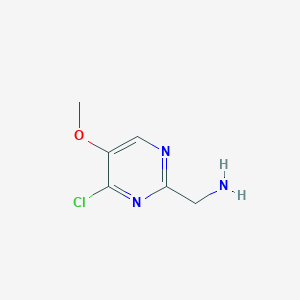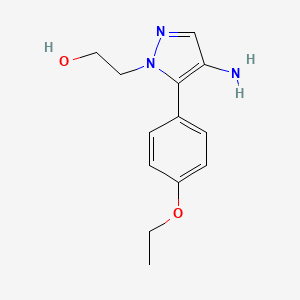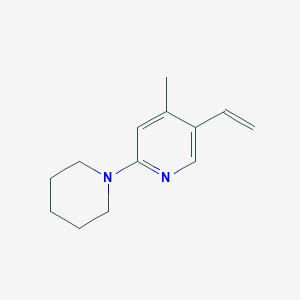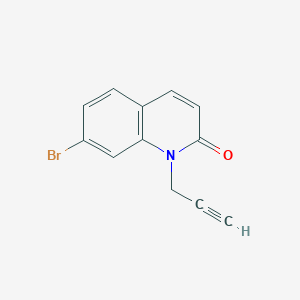
7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a prop-2-yn-1-yl group in the quinoline structure may impart unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzonitrile and propargyl bromide.
Cyclization: The cyclization of the intermediate compounds to form the quinoline ring system can be carried out using various cyclization agents and catalysts.
Alkylation: The final step involves the alkylation of the quinoline ring with propargyl bromide to introduce the prop-2-yn-1-yl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
科学研究应用
7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one may have several scientific research applications, including:
Medicinal Chemistry: Quinoline derivatives are known for their potential as antimalarial, antibacterial, antifungal, and anticancer agents. This compound may be explored for similar activities.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting materials.
作用机制
The mechanism of action of 7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one would depend on its specific biological target. In general, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the bromine atom and the prop-2-yn-1-yl group may influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
7-Chloroquinoline: A well-known antimalarial agent.
7-Bromoquinoline: A precursor for various biologically active compounds.
1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: A compound with similar structural features but lacking the bromine atom.
Uniqueness
The uniqueness of 7-Bromo-1-(prop-2-yn-1-yl)quinolin-2(1H)-one lies in the combination of the bromine atom and the prop-2-yn-1-yl group, which may impart distinct chemical reactivity and biological activity compared to other quinoline derivatives.
属性
分子式 |
C12H8BrNO |
|---|---|
分子量 |
262.10 g/mol |
IUPAC 名称 |
7-bromo-1-prop-2-ynylquinolin-2-one |
InChI |
InChI=1S/C12H8BrNO/c1-2-7-14-11-8-10(13)5-3-9(11)4-6-12(14)15/h1,3-6,8H,7H2 |
InChI 键 |
ORUVOIKPCNFGSM-UHFFFAOYSA-N |
规范 SMILES |
C#CCN1C(=O)C=CC2=C1C=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



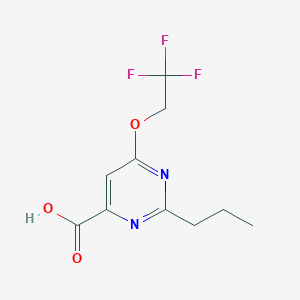

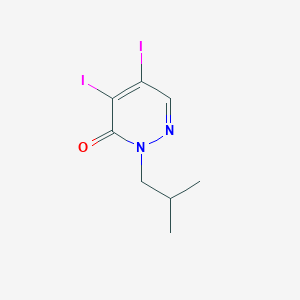

![6-Chloro-2-(3,4,5-trimethoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11794879.png)
